REACTION_SMILES
|
[CH:12]12[CH2:13][CH:14]=[C:15]3[CH2:16][CH:17]([OH:18])[CH2:19][CH2:20][C:21]3([CH3:22])[CH:23]1[CH2:24][CH2:25][C:26]1([CH3:27])[CH:28]([C:32]([CH3:33])=[O:34])[CH2:29][CH2:30][CH:31]21.[OH2:35].[c:1]1([CH3:11])[cH:2][cH:3][c:4]([S:7](=[O:8])(=[O:9])[Cl:10])[cH:5][cH:6]1.[cH:36]1[cH:37][cH:38][n:39][cH:40][cH:41]1>>[CH:12]12[CH2:13][CH:14]=[C:15]3[CH2:16][CH:17]([OH:18])[CH2:19][CH2:20][C:21]3([CH3:22])[CH:23]1[CH2:24][CH2:25][C:26]1([CH3:27])[CH:28]([C:32]([CH3:33])=[O:34])[CH2:29][CH2:30][CH:31]21.[c:1]1([CH3:11])[cH:2][cH:3][c:4]([S:7](=[O:8])(=[O:9])[O-:35])[cH:5][cH:6]1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)C1CCC2C3CC=C4CC(O)CCC4(C)C3CCC12C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1CCC2C3CC=C4CC(O)CCC4(C)C3CCC12C
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(S(=O)(=O)[O-])cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH:12]12[CH2:13][CH:14]=[C:15]3[CH2:16][CH:17]([OH:18])[CH2:19][CH2:20][C:21]3([CH3:22])[CH:23]1[CH2:24][CH2:25][C:26]1([CH3:27])[CH:28]([C:32]([CH3:33])=[O:34])[CH2:29][CH2:30][CH:31]21.[OH2:35].[c:1]1([CH3:11])[cH:2][cH:3][c:4]([S:7](=[O:8])(=[O:9])[Cl:10])[cH:5][cH:6]1.[cH:36]1[cH:37][cH:38][n:39][cH:40][cH:41]1>>[CH:12]12[CH2:13][CH:14]=[C:15]3[CH2:16][CH:17]([OH:18])[CH2:19][CH2:20][C:21]3([CH3:22])[CH:23]1[CH2:24][CH2:25][C:26]1([CH3:27])[CH:28]([C:32]([CH3:33])=[O:34])[CH2:29][CH2:30][CH:31]21.[c:1]1([CH3:11])[cH:2][cH:3][c:4]([S:7](=[O:8])(=[O:9])[O-:35])[cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)C1CCC2C3CC=C4CC(O)CCC4(C)C3CCC12C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1CCC2C3CC=C4CC(O)CCC4(C)C3CCC12C
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(S(=O)(=O)[O-])cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH:12]12[CH2:13][CH:14]=[C:15]3[CH2:16][CH:17]([OH:18])[CH2:19][CH2:20][C:21]3([CH3:22])[CH:23]1[CH2:24][CH2:25][C:26]1([CH3:27])[CH:28]([C:32]([CH3:33])=[O:34])[CH2:29][CH2:30][CH:31]21.[OH2:35].[c:1]1([CH3:11])[cH:2][cH:3][c:4]([S:7](=[O:8])(=[O:9])[Cl:10])[cH:5][cH:6]1.[cH:36]1[cH:37][cH:38][n:39][cH:40][cH:41]1>>[CH:12]12[CH2:13][CH:14]=[C:15]3[CH2:16][CH:17]([OH:18])[CH2:19][CH2:20][C:21]3([CH3:22])[CH:23]1[CH2:24][CH2:25][C:26]1([CH3:27])[CH:28]([C:32]([CH3:33])=[O:34])[CH2:29][CH2:30][CH:31]21.[c:1]1([CH3:11])[cH:2][cH:3][c:4]([S:7](=[O:8])(=[O:9])[O-:35])[cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)C1CCC2C3CC=C4CC(O)CCC4(C)C3CCC12C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1CCC2C3CC=C4CC(O)CCC4(C)C3CCC12C
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(S(=O)(=O)[O-])cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |